molecular formula C4H9BrCl2N4 B2664269 2-(3-Bromo-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride CAS No. 2503207-26-7

2-(3-Bromo-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride

Cat. No. B2664269
CAS RN: 2503207-26-7
M. Wt: 263.95
InChI Key: UHPDELHEMGAKCU-UHFFFAOYSA-N
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Description

1,2,4-Triazole is a type of heterocyclic compound. It is a five-membered ring structure containing two carbon atoms and three nitrogen atoms . The 1,2,4-triazole structure is a part of many biologically active compounds and has been the subject of many research studies due to its wide range of biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of azides with alkynes in a copper-catalyzed click reaction . This method has been used to synthesize a variety of 1,2,4-triazole derivatives .


Molecular Structure Analysis

The 1,2,4-triazole ring can exist in two isomeric forms . The structure of these derivatives is usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

1,2,4-Triazole derivatives have been found to exhibit a myriad of biological activities, including antimalarial, antibacterial, and antiviral activities . They can act as ligands for transition metals to create coordination complexes .


Physical And Chemical Properties Analysis

1,2,4-Triazole derivatives are generally stable compounds. Their physical and chemical properties can vary depending on the specific substituents attached to the triazole ring .

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 1,2,4-triazole derivatives can vary depending on the specific compound and its biological target. Some 1,2,4-triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives can vary depending on the specific compound. Some 1,2,4-triazole derivatives have been found to exhibit cytotoxic effects .

Future Directions

The 1,2,4-triazole structure is a promising scaffold for the development of new pharmaceuticals. Future research will likely continue to explore the synthesis of novel 1,2,4-triazole derivatives and investigate their biological activities .

properties

IUPAC Name

2-(3-bromo-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrN4.2ClH/c5-4-7-3(1-2-6)8-9-4;;/h1-2,6H2,(H,7,8,9);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPDELHEMGAKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C1=NC(=NN1)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrCl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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